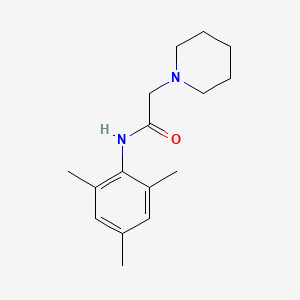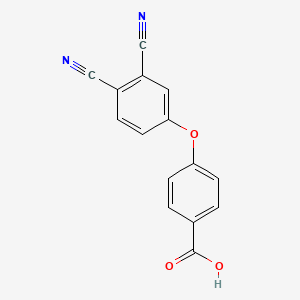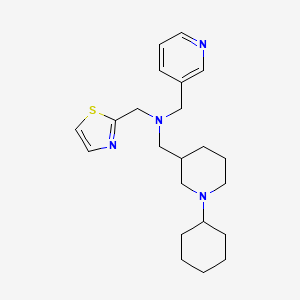
N-(tert-butyl)-N'-(5-methyl-3-isoxazolyl)sulfamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-N’-(5-methyl-3-isoxazolyl)sulfamide is a chemical compound that belongs to the class of sulfamides. Sulfamides are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes. This compound features a tert-butyl group and a 5-methyl-3-isoxazolyl group attached to a sulfamide moiety, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-N’-(5-methyl-3-isoxazolyl)sulfamide typically involves the reaction of tert-butylamine with 5-methyl-3-isoxazolecarboxylic acid, followed by the introduction of a sulfamide group. The reaction conditions may include the use of coupling agents such as EDCI or DCC, and the reactions are often carried out in solvents like dichloromethane or DMF under inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N-(tert-butyl)-N’-(5-methyl-3-isoxazolyl)sulfamide can undergo various chemical reactions, including:
Oxidation: The sulfamide group can be oxidized to form sulfonamides.
Reduction: The isoxazole ring can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenating agents or Grignard reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonamides, while reduction could lead to the formation of amines or alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.
Industry: Utilized in the development of agrochemicals or materials science.
作用機序
The mechanism of action of N-(tert-butyl)-N’-(5-methyl-3-isoxazolyl)sulfamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamide group can form hydrogen bonds with active site residues, while the isoxazole ring may engage in π-π interactions or hydrophobic contacts. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
- N-(tert-butyl)-N’-(3-isoxazolyl)sulfamide
- N-(tert-butyl)-N’-(5-methyl-2-isoxazolyl)sulfamide
- N-(tert-butyl)-N’-(5-methyl-4-isoxazolyl)sulfamide
Uniqueness
N-(tert-butyl)-N’-(5-methyl-3-isoxazolyl)sulfamide is unique due to the specific positioning of the methyl group on the isoxazole ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets compared to its analogs.
特性
IUPAC Name |
N-(tert-butylsulfamoyl)-5-methyl-1,2-oxazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O3S/c1-6-5-7(9-14-6)10-15(12,13)11-8(2,3)4/h5,11H,1-4H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIHHEKAUYTKDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-nitro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5621505.png)



![2-[(5-chloro-2-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5621543.png)
METHANONE](/img/structure/B5621551.png)
![7-{[2-(trifluoromethyl)phenyl]acetyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5621559.png)
![N-({1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5621562.png)
![N-(2-chloro-3-pyridinyl)-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5621584.png)

![2-chloro-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-5-piperidin-1-ylbenzamide](/img/structure/B5621598.png)



